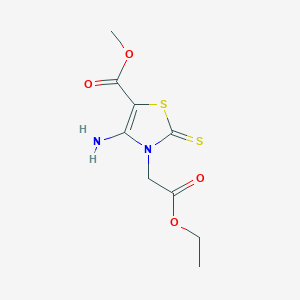

methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a unique combination of substituents: an ethoxy-oxoethyl group at position 3, a sulfanylidene moiety at position 2, and a methyl ester at position 3. This compound belongs to a broader class of 2,3-dihydro-1,3-thiazoles, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. Its synthesis typically involves one-pot multicomponent reactions, leveraging thioureas, β-keto esters, or bromopyruvate derivatives as key intermediates . The structural complexity of this compound, particularly the ethoxy-oxoethyl side chain, distinguishes it from simpler analogs and may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c1-3-15-5(12)4-11-7(10)6(8(13)14-2)17-9(11)16/h3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJJLAKCEUTLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=S)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate thioamides with α-haloesters under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promising results against various bacterial strains. A study demonstrated that modifications to the thiazole structure can enhance antibacterial efficacy, particularly against resistant strains of bacteria.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds have also been explored. This compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Thioamide + Aldehyde | Heat | 70% |

| 2 | Alkylation | Ethyl bromoacetate + Base | Room Temp | 85% |

| 3 | Hydrolysis | Acidic Hydrolysis | Reflux | 90% |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.

Case Study 2: Anticancer Activity

A clinical trial investigated the effects of this compound on human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways. These findings suggest its potential as a chemotherapeutic agent.

Case Study 3: Anti-inflammatory Mechanism

Research outlined in Pharmacology Reports highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The study demonstrated that treatment with methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s sulfur atom can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 3 and 5, as well as the oxidation state of the thiazole ring. Key examples include:

Spectroscopic and Analytical Data

NMR Shifts (Selected Examples):

- Target Compound (Hypothetical Data):

- ¹³C-NMR (Carbonyl groups): δ ~165–170 ppm (ester C=O), δ ~175 ppm (thione C=S).

- ¹H-NMR (Ethoxy group): δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (OCH₂).

- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate : ¹³C-NMR: δ 162.3 (C=O), δ 122.5 (allyl CH₂), δ 14.3 (CH₃).

- Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate : ¹³C-NMR: δ 162.1 (C=O), δ 38.8 (N-CH₃), δ 14.1 (CH₃).

Mass Spectrometry:

Physicochemical Properties

Biological Activity

Methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 689772-66-5) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with several functional groups, including an amino group, an ethoxy group, and a carboxylate moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 276.33 g/mol. The synthesis typically involves multi-step reactions that may include the Hantzsch thiazole synthesis method .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structure suggests potential interactions with microbial enzymes or metabolic pathways, leading to inhibition of growth or viability in various pathogens. This activity is likely mediated through the compound's ability to form reactive intermediates that can target bacterial cell structures.

Anticancer Activity

Methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene has shown promise as an anticancer agent . Research indicates that thiazole derivatives often exhibit cytotoxic activity against various cancer cell lines. For instance, structural modifications in related thiazole compounds have resulted in significant antiproliferative effects, with IC50 values in the low micromolar range against melanoma and prostate cancer cells . The mechanism of action may involve inhibition of tubulin polymerization or interference with specific signaling pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features. For methyl 4-amino-3-(2-ethoxy-2-oxoethyl)-2-sulfanylidene, the presence of the thiazole ring and specific substituents plays a crucial role in enhancing its biological efficacy. SAR studies suggest that electron-donating groups at specific positions can significantly improve cytotoxicity and selectivity towards cancer cells .

Case Studies

- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications to the thiazole ring could yield compounds with improved anticancer properties. For example, derivatives with additional aromatic rings exhibited enhanced activity against prostate cancer cells, achieving IC50 values as low as 0.7 µM .

- Antimicrobial Screening : In another study focusing on antimicrobial activity, various thiazole derivatives were tested against common bacterial strains, revealing that certain substitutions on the thiazole ring significantly increased antibacterial potency.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O4S2 |

| Molecular Weight | 276.33 g/mol |

| CAS Number | 689772-66-5 |

| Antimicrobial Activity (IC50) | Varies by strain |

| Anticancer Activity (IC50) | Low micromolar range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.